Brinzolamide - 138890-62-7

Brinzolamide

Catalog Number: EVT-242582
CAS Number: 138890-62-7
Molecular Formula: C12H21N3O5S3
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brinzolamide is a white powder commercially formulated as a 1% ophthalmic suspension. [] It is classified as a carbonic anhydrase inhibitor (CAI). [] Brinzolamide is a highly specific, non-competitive, reversible, and effective inhibitor of carbonic anhydrase II (CA-II), [] which plays a crucial role in regulating aqueous humor production in the eye. []

Timolol Maleate

    Compound Description: Timolol maleate is a non-selective beta-adrenergic receptor antagonist. It is widely used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Timolol maleate works by decreasing the production of aqueous humor [, ].

    Relevance: Timolol maleate is frequently co-administered with Brinzolamide in a fixed-dose combination for enhanced IOP reduction. Studies have demonstrated that the Brinzolamide/Timolol combination provides superior IOP control compared to either drug alone [, , , , , , , ]. Additionally, the combination offers a convenient treatment option and may improve patient adherence to therapy.

Dorzolamide

    Compound Description: Dorzolamide is another topical carbonic anhydrase inhibitor (CAI) used to lower IOP in patients with glaucoma and ocular hypertension [, , , ]. Like Brinzolamide, Dorzolamide inhibits the enzyme carbonic anhydrase II in the ciliary body, reducing aqueous humor production.

Brimonidine Tartrate

    Compound Description: Brimonidine tartrate is an alpha-2 adrenergic receptor agonist used to lower IOP in patients with glaucoma and ocular hypertension [, , , , ]. It works by reducing aqueous humor production and increasing uveoscleral outflow.

    Relevance: Brimonidine tartrate is often used in combination with Brinzolamide as an adjunctive therapy for enhanced IOP reduction. Studies have demonstrated the efficacy and safety of this combination in treating glaucoma and ocular hypertension. The fixed-combination formulation of Brinzolamide/Brimonidine offers improved convenience and potentially better adherence compared to administering each medication separately [, , , , , ].

Latanoprost

    Compound Description: Latanoprost is a prostaglandin analog that effectively reduces IOP by increasing the outflow of aqueous humor through the uveoscleral pathway [, , , , ].

    Relevance: Latanoprost is frequently combined with Brinzolamide in clinical practice for enhanced IOP control. Studies have shown that adding Brinzolamide to Latanoprost therapy can further reduce IOP, especially during the nocturnal period [, ]. This combination provides a valuable therapeutic option for managing glaucoma and ocular hypertension, particularly in cases with insufficient IOP control using Latanoprost monotherapy.

Travoprost

    Compound Description: Travoprost is another prostaglandin analog, similar to Latanoprost, used to lower IOP in patients with glaucoma and ocular hypertension [, ]. It increases uveoscleral outflow, effectively reducing IOP.

    Relevance: Similar to Latanoprost, Travoprost is combined with Brinzolamide for enhanced IOP control in glaucoma and ocular hypertension. Studies have investigated the effectiveness of adding Brinzolamide to Travoprost/Timolol fixed-dose combination therapy in uncontrolled patients, demonstrating its ability to significantly reduce IOP [, ]. This highlights the potential of Brinzolamide as a valuable adjunctive therapy in patients with insufficient IOP control despite using other medications.

Acetazolamide

    Compound Description: Acetazolamide is a systemic carbonic anhydrase inhibitor used to treat various conditions, including glaucoma, epilepsy, and altitude sickness []. It inhibits carbonic anhydrase throughout the body, including the eyes, reducing aqueous humor production and lowering IOP.

    Relevance: Acetazolamide, although a systemic drug, shares a similar mechanism of action with the topical CAIs Brinzolamide and Dorzolamide. Understanding its effects on ocular blood flow and potential to induce metabolic acidosis provides valuable insights into the potential effects of topical CAIs on ocular physiology [, , ]. This comparative analysis contributes to a more comprehensive understanding of the risks and benefits associated with different CAIs.

Source and Classification

Brinzolamide is derived from the class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group. It is specifically classified under the chemical name 2-[4-(1,1-dioxo-3-oxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]thiazole-4-sulfonamide. The compound is available in various formulations, including ophthalmic suspensions and topical applications.

Synthesis Analysis

Methods and Technical Details

Brinzolamide can be synthesized through several methods, with a notable process involving an amination reaction followed by sulfamation. The synthesis typically includes:

  1. Amination Reaction: The initial step involves introducing an amino protection group to a precursor compound.
  2. Sulfamation: The protected compound undergoes sulfamation to introduce the sulfonamide group.
  3. Deprotection: Finally, the amino protection group is removed to yield brinzolamide.

One specific method reported involves using palladium on carbon as a catalyst for hydrogenation, achieving a significant yield of approximately 55.7% for brinzolamide .

Molecular Structure Analysis

Structure and Data

Brinzolamide's molecular structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₂O₄S
  • Molecular Weight: 338.37 g/mol

The structure features a thiazole ring and a sulfonamide group, which are crucial for its biological activity. The melting point of brinzolamide has been recorded between 125°C and 127°C .

Chemical Reactions Analysis

Reactions and Technical Details

Brinzolamide undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Sulfamation Reaction: The introduction of the sulfonyl group is critical for its activity as a carbonic anhydrase inhibitor.
  2. Hydrogenation: This step often involves reducing double bonds in the precursor compounds.
  3. Deprotection Reactions: These are necessary to remove protective groups introduced during synthesis.

The synthesis route can involve multiple purification steps to ensure high purity and low levels of undesired isomers .

Mechanism of Action

Process and Data

Brinzolamide acts primarily by inhibiting carbonic anhydrase II, an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting this enzyme, brinzolamide reduces bicarbonate production in the ciliary body of the eye, leading to decreased aqueous humor secretion and consequently lowering intraocular pressure.

This mechanism is particularly beneficial in treating glaucoma, where elevated intraocular pressure can lead to optic nerve damage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Brinzolamide is typically presented as a white to off-white powder.
  • Solubility: It is slightly soluble in water but more soluble in organic solvents such as methanol and acetonitrile.

Chemical Properties

  • Stability: Brinzolamide is stable under normal conditions but may degrade when exposed to extreme pH levels or light.
  • pH Range: The pH of brinzolamide solutions is generally maintained between 6.0 to 7.5 for optimal stability and efficacy.

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability .

Applications

Scientific Uses

Brinzolamide's primary application is in ophthalmology for managing glaucoma and ocular hypertension. Additionally, research has explored its use in novel drug formulations, including nanoparticle delivery systems aimed at improving bioavailability and reducing side effects associated with conventional formulations .

Recent studies have also investigated brinzolamide's potential role in combination therapies with other drugs to enhance therapeutic outcomes in ocular diseases .

Properties

CAS Number

138890-62-7

Product Name

Brinzolamide

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

Molecular Formula

C12H21N3O5S3

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1

InChI Key

HCRKCZRJWPKOAR-JTQLQIEISA-N

SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC

Solubility

7.13e-01 g/L

Synonyms

AGN-190342; AL-4862; UK-14304; (R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide(R)-4-Ethylamino-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1λ6-thieno[3,2-e][1,2]thiazine-6-sulfonic acid amide

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.